molecular formula C17H14N4O3S2 B10871943 N'-{2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}thiophene-2-carbohydrazide

N'-{2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}thiophene-2-carbohydrazide

Cat. No.: B10871943
M. Wt: 386.5 g/mol
InChI Key: MJOLRLCHBBYAMV-UHFFFAOYSA-N
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Description

N’~2~-{2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that features a pyrimidine ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-{2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrimidine and thiophene precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the pyrimidine derivative with a thiol compound, often in the presence of a base such as sodium hydroxide.

    Acetylation: The acetyl group is introduced via reaction with acetic anhydride or acetyl chloride.

    Formation of the Thiophene Ring: This can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Final Coupling: The final step involves coupling the pyrimidine and thiophene derivatives under conditions that promote the formation of the desired hydrazide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’~2~-{2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’~2~-{2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound could inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-{2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE is unique due to its combination of a pyrimidine ring with a thiophene ring and various functional groups, which may confer a distinct set of biological activities and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C17H14N4O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

N'-[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C17H14N4O3S2/c22-14-9-12(11-5-2-1-3-6-11)18-17(19-14)26-10-15(23)20-21-16(24)13-7-4-8-25-13/h1-9H,10H2,(H,20,23)(H,21,24)(H,18,19,22)

InChI Key

MJOLRLCHBBYAMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NNC(=O)C3=CC=CS3

Origin of Product

United States

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